N6-Octanoyl Cordycepin N6-Octanoyl Cordycepin N6-Octanoyl Cordycepin is a novel N6-substituted Cordycepin derivative.
Brand Name: Vulcanchem
CAS No.: 77378-05-3
VCID: VC0193308
InChI: InChI=1S/C18H27N5O4/c1-2-3-4-5-6-7-14(26)22-16-15-17(20-10-19-16)23(11-21-15)18-13(25)8-12(9-24)27-18/h10-13,18,24-25H,2-9H2,1H3,(H,19,20,22,26)/t12-,13?,18+/m0/s1
SMILES: CCCCCCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(CC(O3)CO)O
Molecular Formula: C18H27N5O4
Molecular Weight: 377.44

N6-Octanoyl Cordycepin

CAS No.: 77378-05-3

Cat. No.: VC0193308

Molecular Formula: C18H27N5O4

Molecular Weight: 377.44

Purity: > 95%

* For research use only. Not for human or veterinary use.

N6-Octanoyl Cordycepin - 77378-05-3

Specification

CAS No. 77378-05-3
Molecular Formula C18H27N5O4
Molecular Weight 377.44
IUPAC Name N-[9-[(2R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]octanamide
Standard InChI InChI=1S/C18H27N5O4/c1-2-3-4-5-6-7-14(26)22-16-15-17(20-10-19-16)23(11-21-15)18-13(25)8-12(9-24)27-18/h10-13,18,24-25H,2-9H2,1H3,(H,19,20,22,26)/t12-,13?,18+/m0/s1
SMILES CCCCCCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(CC(O3)CO)O

Introduction

Chemical Structure and Properties

Molecular Structure

N6-Octanoyl Cordycepin is characterized by the following chemical identifiers:

PropertyValue
Chemical NameN-[9-[(2R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]octanamide
CAS Number77378-05-3
Molecular FormulaC18H27N5O4
Molecular Weight377.4 g/mol
XLogP31.1
Hydrogen Bond Donor Count3
Hydrogen Bond Acceptor Count7
Rotatable Bond Count9

The structural formula of N6-Octanoyl Cordycepin consists of the cordycepin backbone (3'-deoxyadenosine) with an octanoyl group attached at the N6 position of the purine ring .

Structural Characteristics

The key structural features of N6-Octanoyl Cordycepin include:

  • A purine nucleoside core derived from cordycepin

  • The absence of a hydroxyl group at the 3' position of the ribose sugar (characteristic of cordycepin)

  • An octanoyl (C8H15O) group attached to the N6 position of the adenine ring

  • Retention of the hydroxyl groups at the 2' and 5' positions of the ribose sugar

This structure combines the unique features of cordycepin with the lipophilic properties contributed by the octanoyl chain, potentially enhancing cell membrane permeability and metabolic stability.

Synthesis and Characterization

Synthetic Approaches

The synthesis of N6-Octanoyl Cordycepin typically involves selective acylation of the N6 amino group of cordycepin using octanoyl chloride or similar activated octanoic acid derivatives under controlled conditions. The synthesis must ensure selectivity for the N6 position without modifying other reactive groups such as the 2' and 5' hydroxyl groups on the ribose moiety .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable data for confirming the structure of N6-Octanoyl Cordycepin. Key spectroscopic data includes:

Position13C NMR Data (δ, ppm)
C-2152.7
C-4149.0
C-5119.2
C-6156.2
C-8139.5
C-1′91.1
C-2′74.9
C-3′34.2
C-4′81.0
C-5′62.8

These spectroscopic data points correspond to the cordycepin backbone structure, with additional signals from the octanoyl chain typically appearing in the aliphatic region of the spectrum .

Relationship to Cordycepin and Other Derivatives

Comparison with Parent Compound

N6-Octanoyl Cordycepin differs from cordycepin in the following key aspects:

FeatureCordycepinN6-Octanoyl Cordycepin
Molecular FormulaC10H13N5O3C18H27N5O4
Molecular Weight251.24 g/mol377.4 g/mol
LipophilicityLowerHigher due to octanoyl chain
Metabolic StabilityRelatively lowPotentially enhanced
N6 PositionFree amino groupOctanoyl substitution

The N6 modification is particularly significant as it protects one of the key sites of metabolic degradation while potentially enhancing cell penetration due to increased lipophilicity .

Rationale for N6 Modification

Research into N6-acylated cordycepin derivatives stems from several motivations:

  • Cordycepin is rapidly metabolized in vivo, limiting its therapeutic potential

  • N6 position modification can protect against deamination, a major metabolic pathway

  • Addition of fatty acid chains like octanoyl can improve membrane permeability

  • Modified derivatives may exhibit enhanced or altered biological activities compared to the parent compound

Research Developments and Future Directions

Current Research Status

Current research on N6-Octanoyl Cordycepin appears to be focused on:

  • Optimizing synthesis methods for improved yields and purity

  • Evaluating metabolic stability compared to unmodified cordycepin

  • Assessing biological activities, particularly antimicrobial and anticancer properties

  • Investigating structure-activity relationships to inform further derivative development

Challenges and Opportunities

Several challenges and opportunities exist in the development of N6-Octanoyl Cordycepin as a therapeutic agent:

ChallengesOpportunities
Limited specific research dataNovel therapeutic applications
Production scalabilityEnhanced pharmacokinetic profile
Formulation for optimal deliveryCombination with other therapies
Comprehensive toxicological assessmentPotential for metabolic disease applications

Future Research Directions

Future research on N6-Octanoyl Cordycepin should address:

  • Comprehensive pharmacokinetic and pharmacodynamic studies

  • Mechanism of action investigations at the molecular level

  • Comparative studies with other N6-modified cordycepin derivatives

  • Development of improved synthetic routes for large-scale production

  • Exploration of disease-specific therapeutic applications, particularly in cancer, infectious diseases, and degenerative conditions

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